molecular formula C16H15N3O3 B1404142 4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid CAS No. 1260008-68-1

4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid

Cat. No. B1404142
M. Wt: 297.31 g/mol
InChI Key: KZCHWOLGQSHZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid, also known as 4-Methyl-3-pyridin-2-yl-imidazolidin-1-yl-benzoic acid (MPIB), is a synthetic organic compound that is used in a variety of scientific research applications. It is a versatile molecule that can be used as a building block for various organic synthesis reactions, as well as a substrate for biochemical and physiological studies. In

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Structural Investigation : The compound's structural investigation was conducted through X-ray crystallography and spectroscopic methods, highlighting its potential in coordination chemistry and photophysical properties (Tzimopoulos et al., 2010).

Applications in Analytical Chemistry

  • Gas Chromatographic Methods : It was used in the synthesis of derivatives for developing efficient gas chromatographic methods, crucial for trace level analysis of herbicides in various matrices (Anisuzzaman et al., 2000).

Anticancer Research

  • Docking Studies for Cancer Treatment : The compound's derivatives were studied in molecular docking and binding energy analyses for breast cancer treatments, indicating potential in oncology research (Abd El Ghani et al., 2022).

Antibacterial and Antifungal Research

  • Antimicrobial Activity : Research showed its potential in synthesizing compounds with antibacterial and antifungal properties, highlighting its role in developing new antimicrobial agents (Sodha et al., 2003).

Synthesis of Hybrid Compounds

  • Hybrid Systems Synthesis : The compound's reactions were used to synthesize hybrid systems containing pharmacophoric fragments, contributing to medicinal chemistry (Ivanova et al., 2019).

Pharmacological Applications

  • Pharmacological Evaluations : Thiazolidinones and Mannich bases of the compound were evaluated for their antimicrobial and antitubercular activities, demonstrating its significance in pharmacological studies (Dave et al., 2007).

properties

IUPAC Name

4-[3-(4-methylpyridin-3-yl)-2-oxoimidazolidin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-11-6-7-17-10-14(11)19-9-8-18(16(19)22)13-4-2-12(3-5-13)15(20)21/h2-7,10H,8-9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCHWOLGQSHZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid

Synthesis routes and methods

Procedure details

LiOH (46.4 mg, 3.782 mmol) was added to a stirred solution of 4-[3-(4-methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid methyl ester (230 mg, 0.7387 mmol) in (3:2:1) THF (10 mL, water (6 mL) and MeOH (3 mL). The reaction mixture was stirred at room temperature for 4 hours. The reaction was monitored by TLC (10% MeOH in DCM). The reaction mixture was concentrated under reduced pressure, followed by the addition of ice water and neutralized with 1N HCl till a pH of about 2 was attained. The precipitate was collected and dried under reduced pressure to afford 210 mg of 4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid (95% yield).
Name
Quantity
46.4 mg
Type
reactant
Reaction Step One
Name
4-[3-(4-methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid methyl ester
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid
Reactant of Route 4
4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid
Reactant of Route 5
4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.